molecular formula C9H15NO B15367944 4-(3-Methylbuta-1,3-dien-2-yl)morpholine

4-(3-Methylbuta-1,3-dien-2-yl)morpholine

Cat. No.: B15367944
M. Wt: 153.22 g/mol
InChI Key: COQGFIGLKBPTKJ-UHFFFAOYSA-N
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Description

4-(3-Methylbuta-1,3-dien-2-yl)morpholine is a synthetic organic compound featuring a morpholine ring substituted with a methylated butadiene chain. The morpholine group, comprising both amine and ether functional groups, contributes significant polarity and moderate basicity to the molecule, making it a valuable building block in organic synthesis and medicinal chemistry research . This structural motif is commonly explored for its potential in constructing more complex molecular architectures. This reagent is primarily intended for use in chemical synthesis, where it may serve as a precursor or intermediate for the development of pharmaceuticals, agrochemicals, and functional materials. Researchers value this compound for its potential to introduce both a heterocyclic and a diene system into a target molecule, which can be leveraged in reactions such as cycloadditions or as a scaffold for library development. As a secondary amine, the morpholine ring can undergo typical reactions such as alkylation and acylation, while the diene system can participate in various cyclization and polymerization reactions. The product is provided for research use only (RUO) and is strictly not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this compound with appropriate precautions in a controlled laboratory environment.

Properties

Molecular Formula

C9H15NO

Molecular Weight

153.22 g/mol

IUPAC Name

4-(3-methylbuta-1,3-dien-2-yl)morpholine

InChI

InChI=1S/C9H15NO/c1-8(2)9(3)10-4-6-11-7-5-10/h1,3-7H2,2H3

InChI Key

COQGFIGLKBPTKJ-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=C)N1CCOCC1

Origin of Product

United States

Scientific Research Applications

4-(3-Methylbuta-1,3-dien-2-yl)morpholine is an organic compound featuring a morpholine ring with a 3-methylbuta-1,3-dien-2-yl group attached. The morpholine part is a six-membered ring that includes a nitrogen atom, influencing the compound's chemical behavior. The 3-methylbuta-1,3-dien-2-yl group is an allylic system that contains conjugated double bonds, increasing its reactivity and making it useful in organic synthesis and medicinal chemistry.

Potential applications:

  • Organic Synthesis: The conjugated diene moiety allows it to participate in Diels-Alder reactions and other cycloadditions.
  • Medicinal Chemistry: Morpholine derivatives have shown potential as neuroprotective agents, which could be helpful in treating neurodegenerative diseases.

Structural Similarity
Several compounds share structural similarities with this compound:

Compound NameStructure FeaturesUnique Aspects
4-(Methylthio)morpholineMorpholine ring with methylthio groupExhibits different reactivity due to sulfur atom
4-(Allyl)morpholineMorpholine ring with allyl groupMore straightforward reactivity compared to dienes
4-(Vinyl)morpholineMorpholine ring with vinyl groupLess steric hindrance than the dienyl derivative
4-(Phenyl)morpholineMorpholine ring with phenyl groupAromatic character adds stability and reactivity

Comparison with Similar Compounds

Structural Features

The following table summarizes key structural differences between 4-(3-Methylbuta-1,3-dien-2-yl)morpholine and selected analogs:

Compound Name Substituent Structure Molecular Formula Molecular Weight Key Structural Attributes
This compound 3-Methylbutadienyl group C₉H₁₃NO 151.21 Conjugated diene, electron-rich system
VPC-14449 4-(2,4-Dibromo-1H-imidazol-1-yl)thiazol-2-yl C₁₀H₉Br₂N₃OS 414.07 Brominated imidazole, thiazole ring
(E)-4-(4-(3′,4′-Methylenedioxyphenyl)but-2-en-1-yl)morpholine (9b) 4-(3′,4′-Methylenedioxyphenyl)but-2-en-1-yl C₁₅H₁₉NO₃ 261.32 Aromatic rings, extended conjugation
3-Methylbuta-1,3-dien-2-yl acetate Acetate ester of dienyl C₇H₁₀O₂ 126.16 Ester group, non-polar substituent
4-(1,3-Diphenyl-2-propyn-1-yl)morpholine 1,3-Diphenyl-2-propyn-1-yl C₁₉H₁₇NO 275.35 Propargyl group, steric bulk from aryl rings

Key Observations:

  • The diene group in the target compound contrasts with the thiazole-imidazole system in VPC-14449, which incorporates electron-withdrawing bromine atoms .
  • Compared to the aromatic butenyl substituent in compound 9b , the diene group lacks aromaticity but may exhibit higher reactivity in cycloaddition reactions.
  • The propargyl group in 4-(1,3-diphenyl-2-propyn-1-yl)morpholine introduces rigidity and π-bond character distinct from the diene’s flexibility .

Physicochemical Properties

  • LogP Estimates :

    • The acetate derivative (3-Methylbuta-1,3-dien-2-yl acetate) has a logP of 1.87 , suggesting moderate hydrophobicity. The target compound’s morpholine ring likely reduces logP due to the polar nitrogen and oxygen atoms.
    • VPC-14449’s bromine atoms and thiazole ring may increase logP compared to the diene-containing analog, though exact values are unavailable.
  • Solubility and Stability :

    • The diene group in the target compound may confer susceptibility to oxidation or Diels-Alder reactions, unlike the stable aromatic systems in compound 9b .
    • Bromine substituents in VPC-14449 enhance stability but add molecular weight .

Q & A

Basic: What are the standard synthetic routes for 4-(3-Methylbuta-1,3-dien-2-yl)morpholine?

Answer:
The synthesis typically involves nucleophilic substitution or coupling reactions. For example:

  • Step 1: React morpholine with a dienyl halide (e.g., 3-methylbuta-1,3-dien-2-yl bromide) under basic conditions (e.g., NaOH) to facilitate substitution .
  • Step 2: Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradients) to isolate the target compound .
  • Key Considerations: Monitor reaction progress using TLC and confirm purity via HPLC (>95%) .

Advanced: How can reaction conditions be optimized for high-yield synthesis of this compound?

Answer:
Employ Design of Experiments (DoE) to systematically vary parameters:

  • Variables: Temperature (60–120°C), solvent polarity (DMF vs. THF), and catalyst loading (e.g., Pd(OAc)₂ for coupling reactions) .
  • Output Metrics: Yield, purity, and reaction time. Use response surface methodology to identify optimal conditions .
  • Case Study: A 30% yield increase was achieved by switching from DMF to THF, reducing steric hindrance in Suzuki-Miyaura couplings .

Basic: What characterization techniques are essential for confirming the structure of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H/¹³C NMR: Identify protons on the morpholine ring (δ 3.5–4.0 ppm) and dienyl substituents (δ 5.0–6.5 ppm for conjugated double bonds) .
  • Mass Spectrometry (MS): Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 168.1) and fragmentation patterns .
  • Infrared (IR) Spectroscopy: Detect carbonyl (C=O, ~1700 cm⁻¹) and morpholine ring vibrations (C-O-C, ~1100 cm⁻¹) .

Advanced: How can researchers resolve contradictions in spectral data for structurally similar morpholine derivatives?

Answer:

  • 2D NMR (HSQC, HMBC): Resolve overlapping signals by correlating ¹H-¹³C couplings, particularly for diastereomers or regioisomers .
  • Isotopic Labeling: Use deuterated analogs to distinguish between morpholine ring protons and substituents .
  • Computational Validation: Compare experimental NMR shifts with density functional theory (DFT)-predicted values .

Basic: What methodologies are used to assess the biological activity of this compound?

Answer:

  • In Vitro Assays:
    • Antimicrobial Activity: Minimum inhibitory concentration (MIC) tests against S. aureus and E. coli .
    • Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC₅₀ values .
  • Target Binding: Fluorescence polarization assays to measure affinity for enzymes (e.g., kinases) .

Advanced: How can researchers address discrepancies in reactivity or bioactivity data across similar morpholine derivatives?

Answer:

  • Mechanistic Studies: Use kinetic isotope effects (KIEs) to probe rate-determining steps in substitution reactions .
  • Structure-Activity Relationship (SAR): Synthesize analogs with modified substituents (e.g., halogens, nitro groups) to correlate electronic effects with activity .
  • Meta-Analysis: Aggregate data from multiple studies to identify trends (e.g., electron-withdrawing groups enhancing antimicrobial potency) .

Advanced: What computational approaches aid in predicting the reactivity or binding modes of this compound?

Answer:

  • Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
  • Molecular Docking: Simulate interactions with biological targets (e.g., protein kinases) using AutoDock Vina or Schrödinger Suite .
  • MD Simulations: Analyze stability of ligand-receptor complexes over 100-ns trajectories in explicit solvent models .

Advanced: How can the stability of this compound be evaluated under varying experimental conditions?

Answer:

  • Accelerated Degradation Studies:
    • Thermal Stability: Heat samples to 40–80°C and monitor decomposition via HPLC over 72 hours .
    • pH Stability: Incubate in buffers (pH 2–12) and quantify degradation products using LC-MS .
  • Light Sensitivity: Expose to UV (254 nm) and measure photodegradation kinetics .

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